![molecular formula C17H13N3O3S B2413188 Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 361481-91-6](/img/structure/B2413188.png)
Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-yl)thiazol-2-amine” was studied using quantum chemistry calculations . The relationship between the inhibition efficiency and molecular structure of the inhibitor was also investigated .Chemical Reactions Analysis
The sorption behavior of “4-(Pyridin-4-yl)thiazol-2-amine” on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .Scientific Research Applications
- Thiazoles are known for their antimicrobial properties. Compounds containing the thiazole ring have been investigated as potential antimicrobial agents. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole moiety .
- Thiazole derivatives have shown promise as anticancer agents. Researchers have evaluated their antiproliferative activity against various cancer cell lines. Investigating the anticancer activity of this compound could be valuable .
- Some thiazole-based compounds exhibit immunosuppressive effects. Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate might serve as a lead compound for developing immunosuppressants .
- Recent research has focused on thiazole derivatives as modulators of the transmembrane AMPA receptor regulatory protein (TARP). These proteins regulate AMPA receptor activity, which plays a crucial role in synaptic transmission .
- Thiazole serves as a parent material for various chemical compounds. It has applications in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Antimicrobial Activity
Anticancer Potential
Immunosuppressive Properties
AMPA Receptor Modulation
Chemical Reaction Accelerators
Mechanism of Action
properties
IUPAC Name |
methyl 4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBHFOUAHTFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate |
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